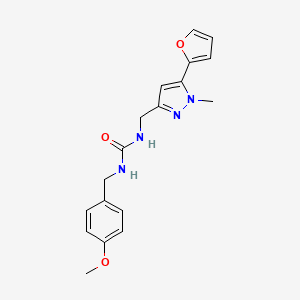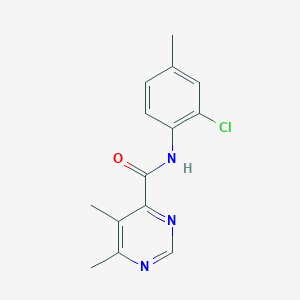
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a key component of the signaling pathway of cytokines that play important roles in the immune system. CP-690,550 has shown promising results in preclinical and clinical studies, and it is currently approved for the treatment of rheumatoid arthritis.
Mécanisme D'action
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathway of cytokines that play important roles in the immune system. By inhibiting JAK3, N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide reduces the production of pro-inflammatory cytokines and suppresses the immune response. This mechanism of action makes N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide a promising therapeutic agent for various autoimmune diseases.
Biochemical and physiological effects:
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent immunosuppressive effects in preclinical and clinical studies. It reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, and suppresses the activation and proliferation of T cells. N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide also reduces the expression of adhesion molecules on endothelial cells, which play a critical role in leukocyte recruitment to inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, there are some limitations to its use in lab experiments. N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a potent immunosuppressive agent, and its effects on the immune system may interfere with the interpretation of experimental results. It may also have off-target effects on other signaling pathways, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of research is the investigation of the long-term safety and efficacy of N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in the treatment of autoimmune diseases. Additionally, N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide may have potential applications in the treatment of other diseases, such as cancer and viral infections, which warrant further investigation.
Méthodes De Synthèse
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylbenzoyl chloride with 5,6-dimethylpyrimidine-4-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the JAK3 signaling pathway. N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been studied for its potential use in preventing organ transplant rejection.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMSPZJXIYRYPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

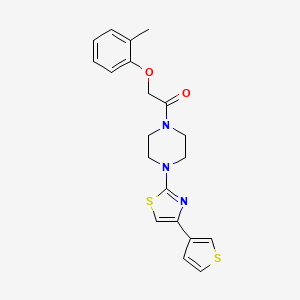

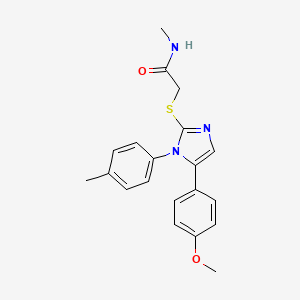
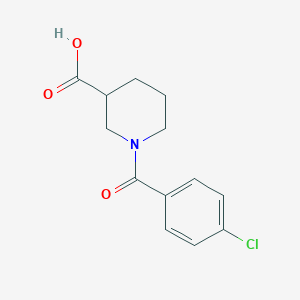
![10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2400058.png)
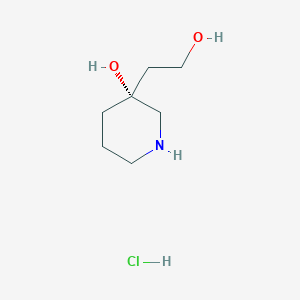
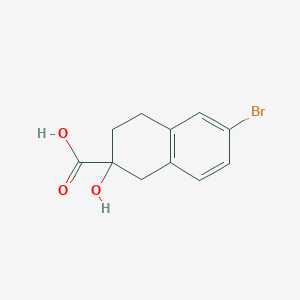
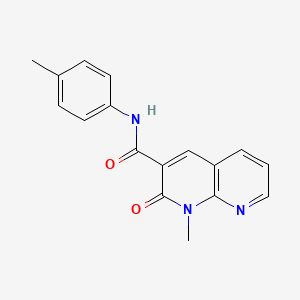
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B2400065.png)
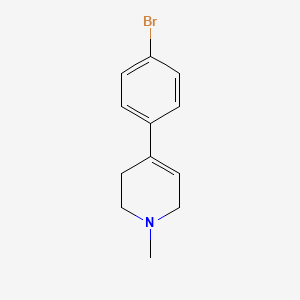
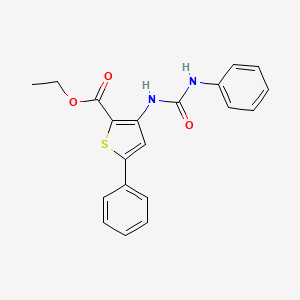
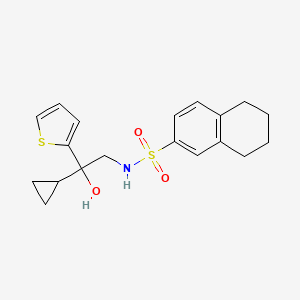
![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)
